molecular formula C20H20O3Si B14418169 Benzoic acid;hydroxy-methyl-diphenylsilane CAS No. 81851-79-8

Benzoic acid;hydroxy-methyl-diphenylsilane

Katalognummer: B14418169
CAS-Nummer: 81851-79-8
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: CRRUKAHAPJJXGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;hydroxy-methyl-diphenylsilane is a compound that combines the properties of benzoic acid and hydroxy-methyl-diphenylsilane Benzoic acid is a well-known aromatic carboxylic acid, while hydroxy-methyl-diphenylsilane is a silicon-containing organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;hydroxy-methyl-diphenylsilane typically involves the reaction of benzoic acid with hydroxy-methyl-diphenylsilane under specific conditions. One common method is the esterification reaction, where benzoic acid reacts with hydroxy-methyl-diphenylsilane in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;hydroxy-methyl-diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, while the silicon-containing part can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution can use reagents like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Benzoic acid;hydroxy-methyl-diphenylsilane has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.

    Biology: It can be employed in studies involving silicon-based biomolecules and their interactions with biological systems.

    Medicine: Research on the compound’s potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: The compound is utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Wirkmechanismus

The mechanism of action of benzoic acid;hydroxy-methyl-diphenylsilane involves its interaction with specific molecular targets and pathways. The benzoic acid moiety can interact with enzymes and proteins, while the silicon-containing part can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Benzoic acid;hydroxy-methyl-diphenylsilane can be compared with other similar compounds, such as:

    Benzoic acid: A simple aromatic carboxylic acid with well-known properties and applications.

    Diphenylsilane: A silicon-containing compound with different reactivity and applications compared to this compound.

    Hydroxy-methyl-diphenylsilane: A compound with similar silicon-containing structure but without the benzoic acid moiety.

Eigenschaften

CAS-Nummer

81851-79-8

Molekularformel

C20H20O3Si

Molekulargewicht

336.5 g/mol

IUPAC-Name

benzoic acid;hydroxy-methyl-diphenylsilane

InChI

InChI=1S/C13H14OSi.C7H6O2/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13;8-7(9)6-4-2-1-3-5-6/h2-11,14H,1H3;1-5H,(H,8,9)

InChI-Schlüssel

CRRUKAHAPJJXGL-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.